molecular formula C26H28N2O8 B11220483 Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220483
M. Wt: 496.5 g/mol
InChI Key: IBFILEBRQKQNIR-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, affecting cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A widely used dihydropyridine with a longer half-life, providing sustained effects.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and potential applications. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28N2O8

Molecular Weight

496.5 g/mol

IUPAC Name

diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28N2O8/c1-5-35-25(29)20-15-27(14-17-7-12-22(33-3)23(13-17)34-4)16-21(26(30)36-6-2)24(20)18-8-10-19(11-9-18)28(31)32/h7-13,15-16,24H,5-6,14H2,1-4H3

InChI Key

IBFILEBRQKQNIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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